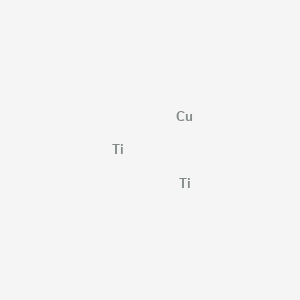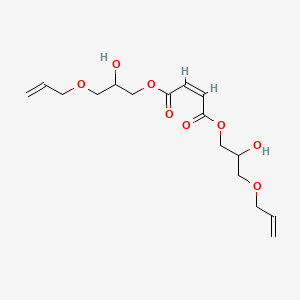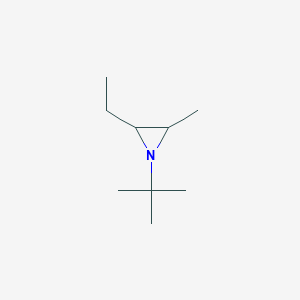
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of methoxy groups at positions 7 and 9 and a ketone group at position 1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: A suitable phenanthrene derivative.
Methoxylation: Introduction of methoxy groups at positions 7 and 9 using methanol and a catalyst such as sulfuric acid.
Reduction: Reduction of the phenanthrene to a dihydrophenanthrene using hydrogen gas and a palladium catalyst.
Oxidation: Introduction of the ketone group at position 1 using an oxidizing agent like chromium trioxide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.
Reduction: Reduction can convert the ketone group to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenanthrenes.
科学的研究の応用
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving phenanthrene derivatives.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of dyes, pigments, and other chemicals.
作用機序
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing various pathways. The methoxy and ketone groups could play roles in binding to molecular targets.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound without methoxy or ketone groups.
1,2-Dimethoxyphenanthrene: Similar but with methoxy groups at different positions.
Phenanthrenequinone: An oxidized derivative.
Uniqueness
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
6147-83-7 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
7,9-dimethoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C16H16O3/c1-18-10-6-7-12-11-4-3-5-15(17)13(11)9-16(19-2)14(12)8-10/h6-9H,3-5H2,1-2H3 |
InChIキー |
XWOUAPQESWSMBQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C3C(=C2C=C1)CCCC3=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)
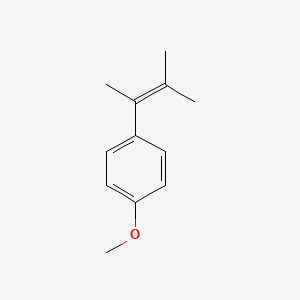

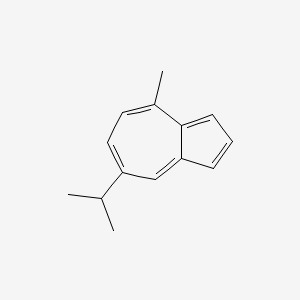

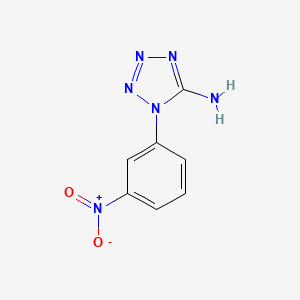

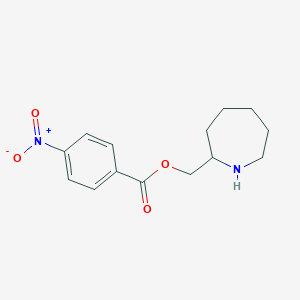
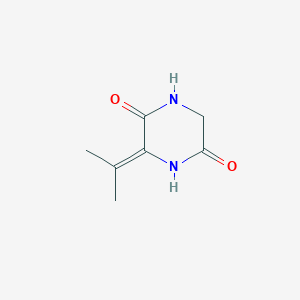
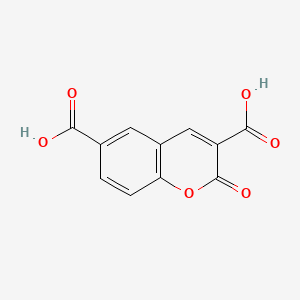
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)
